Cas no 125455-61-0 (gly-arg p-nitroanilide dihydrochloride)

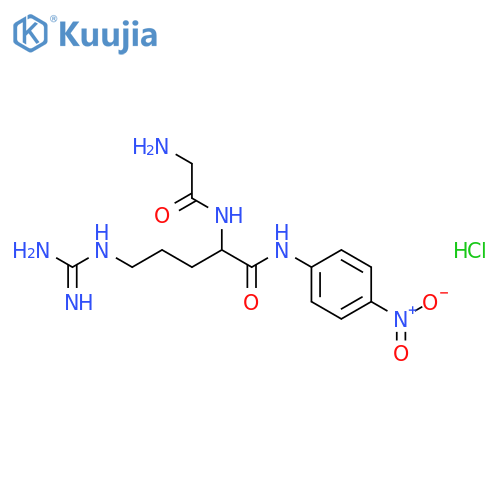

125455-61-0 structure

商品名:gly-arg p-nitroanilide dihydrochloride

CAS番号:125455-61-0

MF:C14H23Cl2N7O4

メガワット:424.282920122147

MDL:MFCD00083360

CID:896906

gly-arg p-nitroanilide dihydrochloride 化学的及び物理的性質

名前と識別子

-

- gly-arg p-nitroanilide dihydrochloride

- Gly-Arg-p-nitroanilide dihydrochloride

- H-Gly-Arg-pNA · 2 HCl

- H-GLY-ARG-PNA 2HCL

- H-Gly-Arg-Pna dihydrochloride

-

- MDL: MFCD00083360

gly-arg p-nitroanilide dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75184-10mg |

H-Gly-Arg-pNA (hydrochloride) |

125455-61-0 | 98% | 10mg |

¥2204.00 | 2022-04-26 | |

| abcr | AB478160-100 mg |

H-Gly-Arg-pNA dihydrochloride, 98%; . |

125455-61-0 | 98% | 100MG |

€146.00 | 2022-05-20 | |

| abcr | AB478160-5 g |

H-Gly-Arg-pNA dihydrochloride, 98%; . |

125455-61-0 | 98% | 5g |

€2,120.00 | 2022-05-20 | |

| abcr | AB478160-250 mg |

H-Gly-Arg-pNA dihydrochloride, 98%; . |

125455-61-0 | 98% | 250MG |

€230.00 | 2022-05-20 | |

| abcr | AB478160-1 g |

H-Gly-Arg-pNA dihydrochloride, 98%; . |

125455-61-0 | 98% | 1g |

€608.00 | 2022-05-20 | |

| 1PlusChem | 1P009BWB-25mg |

GLY-ARG P-NITROANILIDE DIHYDROCHLORIDE |

125455-61-0 | ≥95% | 25mg |

$730.00 | 2023-12-25 | |

| DC Chemicals | DC26060-1g |

H-Gly-Arg-pNA (hydrochloride) |

125455-61-0 | >98% | 1g |

$1800.0 | 2023-09-15 | |

| A2B Chem LLC | AE34523-1mg |

H-Gly-arg-pna 2hcl |

125455-61-0 | ≥95% | 1mg |

$34.00 | 2024-04-20 | |

| abcr | AB478160-250mg |

H-Gly-Arg-pNA dihydrochloride, 98%; . |

125455-61-0 | 98% | 250mg |

€230.00 | 2024-08-03 | |

| A2B Chem LLC | AE34523-25mg |

H-Gly-arg-pna 2hcl |

125455-61-0 | ≥95% | 25mg |

$557.00 | 2024-04-20 |

gly-arg p-nitroanilide dihydrochloride 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

125455-61-0 (gly-arg p-nitroanilide dihydrochloride) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:125455-61-0)gly-arg p-nitroanilide dihydrochloride

清らかである:99%

はかる:1g

価格 ($):766.0

atkchemica

(CAS:125455-61-0)gly-arg p-nitroanilide dihydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ